molecular formula C24H21NO4S B2535986 (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-65-1

(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2535986
CAS RN: 1114852-65-1
M. Wt: 419.5
InChI Key: FTCCMALFHRVJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO4S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, belonging to the class of 1,4-benzothiazines, has been extensively explored in the realm of synthetic chemistry. Researchers have developed methods for synthesizing various derivatives and related compounds, often through intricate reactions and using different catalysts and conditions. For instance, Blankenbuehler and Parkin (2002) reported the synthesis of similar compounds, emphasizing the structural analysis of the synthesized compounds (Blankenbuehler & Parkin, 2002). Similarly, Preet and Cannoo (2015) discussed the one-pot synthesis of 1,4-benzothiazines and their computational studies, highlighting the use of ultrasonication and the characterization of the synthesized compounds through spectroscopic techniques (Preet & Cannoo, 2015).

Spectroscopy and Computational Studies

  • Spectroscopic analysis and computational studies are crucial for understanding the properties and potential applications of these compounds. Gomaa (2011) discussed the spectral analysis of synthesized compounds, providing insights into their structural characteristics (Gomaa, 2011). Similarly, Preet and Cannoo (2015) carried out computational studies to find the optimized geometry of the compounds using density functional theory, correlating experimental and calculated values of bond parameters and NMR chemical shifts (Preet & Cannoo, 2015).

Medicinal Chemistry and Biological Evaluation

  • Several studies have focused on the biological evaluation of 1,4-benzothiazine derivatives, exploring their potential as antimicrobial agents. Ahmad et al. (2011) synthesized a series of compounds and evaluated their antimicrobial activities, finding that compounds with higher lipophilicity showed greater antibacterial activities (Ahmad et al., 2011). Chaudhari (2012) also reported on the synthesis and antimicrobial evaluation of derivatives, highlighting the promising antimicrobial activity of some compounds (Chaudhari, 2012).

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-29-20-14-10-18(11-15-20)24(26)23-16-25(19-12-8-17(2)9-13-19)21-6-4-5-7-22(21)30(23,27)28/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCMALFHRVJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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